molecular formula C11H10 B046632 1-Methylnaphthalene CAS No. 90-12-0

1-Methylnaphthalene

Cat. No.: B046632
CAS No.: 90-12-0
M. Wt: 142.2 g/mol
InChI Key: QPUYECUOLPXSFR-UHFFFAOYSA-N
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Description

1-Methylnaphthalene is an organic compound with the formula C₁₁H₁₀. It is a colorless liquid that is isomeric with 2-methylnaphthalene. This compound is a derivative of naphthalene, where a methyl group is attached to the first carbon atom of the naphthalene ring. It is primarily used as a reference fuel in diesel engine testing due to its long ignition delay .

Safety and Hazards

1-Methylnaphthalene is harmful if inhaled or swallowed . It can cause irritation of the eyes and skin and skin photosensitization . Chronic exposure may cause liver or kidney damage . It is combustible .

Mechanism of Action

Target of Action

1-Methylnaphthalene is an organic compound with the formula C11H10 . It is primarily used as a reference fuel, defining the lower reference point of cetane number, a measure of diesel fuel ignition quality . The primary targets of this compound are therefore combustion engines, where it influences the ignition delay and overall performance of the fuel .

Mode of Action

This compound interacts with its targets by influencing the ignition delay of diesel fuel. It has a long ignition delay, which means it has poor ignition qualities . This property is used as a reference point in determining the ignition quality of diesel fuels .

Biochemical Pathways

In terms of biochemical pathways, this compound can be metabolized by various bacterial species from soil flora . For instance, Pseudomonas putida CSV86 metabolizes this compound via aromatic ring-hydroxylation . This process results in the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene .

Pharmacokinetics

Its physical properties such as its liquid state, density of 1001 g/mL, and boiling point of 240-243 °C can influence its distribution and elimination in the environment.

Result of Action

The result of this compound’s action is primarily observed in the performance of diesel fuels. Its long ignition delay serves as a reference point for determining the ignition quality of diesel fuels . In a biological context, the metabolism of this compound by bacteria can lead to the breakdown of this compound, potentially aiding in bioremediation efforts .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility can be increased with alkali metals, forming radical anion salts such as sodium this compound . This property is useful for low-temperature reductions . Furthermore, exposure to this compound mostly happens from breathing air contaminated from the burning of wood, tobacco, or fossil fuels, industrial discharges, or moth repellents .

Biochemical Analysis

Biochemical Properties

It is known that 1-Methylnaphthalene can interact with various enzymes and proteins

Cellular Effects

Animal studies indicate that the respiratory tract and liver are sensitive targets of this compound toxicity . It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that the effects of this compound may change over time, potentially involving factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is suggested that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

1-Methylnaphthalene can be synthesized through various methods. One common synthetic route involves the methylation of naphthalene using methyl iodide in the presence of a strong base like sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrially, this compound is often obtained from coal tar, a byproduct of coal processing. The compound is isolated through fractional distillation, leveraging its distinct boiling point of 240-243°C .

Chemical Reactions Analysis

1-Methylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 1-naphthoic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound can yield 1-methyltetralin.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and a mixture of nitric and sulfuric acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Methylnaphthalene is similar to other methylnaphthalenes, such as 2-methylnaphthalene. Both compounds are isomers, differing only in the position of the methyl group on the naphthalene ring. this compound is unique in its use as a reference fuel for diesel engines due to its poor ignition qualities . Other similar compounds include naphthalene and its various derivatives, which share the aromatic ring structure but differ in their functional groups and applications .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to industrial processes.

Properties

IUPAC Name

1-methylnaphthalene
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InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
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InChI Key

QPUYECUOLPXSFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC2=CC=CC=C12
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Molecular Formula

C11H10
Record name METHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID9020877
Record name 1-Methylnaphthalene
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Molecular Weight

142.20 g/mol
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Physical Description

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid.
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Boiling Point

450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F
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Flash Point

greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol)
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Density

1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202
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Vapor Density

4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91
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Vapor Pressure

23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2
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Color/Form

Colorless liquid or oil

CAS No.

1321-94-4, 90-12-0
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Melting Point

-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F
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Synthesis routes and methods I

Procedure details

80 parts by weight of a pitch and 20 parts by weight of methylnaphthalene were thermally mixed with each other by the use of a small-scale test spinning machine. The pitch used was a residue obtained by reduced pressure distillation of a botton oil which was produced in the production of ethylene, and had a softening point of 180° C, a carbon content of 92 wt%, a hydrogen/carbon ratio of 0.84 and a nitrobenzene-insoluble fraction of 2 wt%. The mixture was spinned out together with an air flow through a nozzle having a diameter of 0.5 mm at a nozzle temperature of 130° C to form a filament. The filament was immersed in naphtha to remove therefrom methylnaphthalene to obtain a fibrous material composed substantially of the pitch. The fibrous material which was dried contained methylnaphthalene only in an amount less than 1 %. The fibrous pitch material was heated by means of heating air up to 300° C at a heating rate of 25° C/hr, and maintained at 300° C for 1 hour to obtain an infusible fibrous pitch mat. Then, the resultant fibre, was thermally treated in an atmosphere of nitrogen up to 1000° C at a heating rate of 300° C/hr and maintained at 1000° C for 1 hour to obtain a porous fibrous carbon material.
Name
hydrogen carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
92

Synthesis routes and methods III

Procedure details

Cyclodehydrogenation was carried out in the same way as Example 1 except that n-amylbenzene (a reagent produced by Tokyo Kasei K.K., purity: 98.9%) was used in place of n-butylbenzene, and that it was gasified in a nitrogen stream and introduced into the catalyst layer maintained at 550° C., at LHSV of 0.085. The conversion ratio of n-amylbenzene was 95.5%. Also, 1-methylnaphthalene was obtained at a selectivity of 72.1%, while naphthalene was obtained at a selectivity of 11.4%.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylnaphthalene
Reactant of Route 2
1-Methylnaphthalene
Reactant of Route 3
1-Methylnaphthalene
Reactant of Route 4
1-Methylnaphthalene
Reactant of Route 5
1-Methylnaphthalene
Reactant of Route 6
1-Methylnaphthalene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-Methylnaphthalene?

A1: this compound has a molecular formula of C11H10 and a molecular weight of 142.20 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers have employed a variety of spectroscopic methods to analyze this compound, including:

  • Gas chromatography (GC) [, , , , ]
  • Gas chromatography-mass spectrometry (GC-MS) [, , ]
  • Fourier transform infrared spectroscopy (FTIR) []
  • UV-Vis spectroscopy [, ]
  • Fluorescence spectroscopy [, , , , ]
  • Electron paramagnetic resonance (EPR) []

Q3: What is known about the liquid structure of this compound?

A3: X-ray analysis of liquid this compound at 293 K revealed information about intra- and intermolecular distances and enabled the calculation of packing coefficients for the molecules in the liquid state. []

Q4: How does pressure affect the viscosity of this compound?

A4: Molecular dynamics simulations reveal a complex pressure-viscosity relationship for this compound. Initially, the viscosity increases slower-than-exponential with pressure, reaching an inflection point around 300 MPa. Beyond this point, the increase becomes faster-than-exponential. This inflection point is thought to be related to the supercooled phase transition predicted to occur near 400 MPa. []

Q5: What are the main products of this compound pyrolysis?

A5: At temperatures ranging from 380 °C to 450 °C and a pressure of 100 atm, this compound pyrolysis primarily yields naphthalene, methylated dimers (dimethylbinaphthalenes being significant at low conversions), methane, and hydrogen gas. As conversion increases, secondary products like dimethylnaphthalenes, 2-Methylnaphthalene, and heavier dehydrogenated polyaromatics emerge. []

Q6: How does the presence of sulfur impact the thermal decomposition of this compound?

A6: The addition of sulfur to this compound significantly promotes demethylation and oligomerization reactions. []

Q7: Can this compound be converted into more desirable products?

A7: Yes, this compound can undergo several catalytic transformations:

  • Isomerization: Acids, like those present in treated HBEA zeolites, can catalyze the isomerization of this compound to 2-Methylnaphthalene, a valuable industrial intermediate. This process holds promise for utilizing residual this compound streams. []
  • Hydrogenation: Commercial catalysts like Co-Mo/γ-Al2O3 and Ni-Mo/alumina facilitate the hydrogenation of this compound, primarily producing methyltetralins. This reaction is important for upgrading coal-derived middle distillates and regenerating hydrogen donor solvents in coal liquefaction processes. [, , ]
  • Ring-opening: Bifunctional catalysts, combining a metallic function (e.g., NiW) and an acidic function (e.g., dealuminated Beta zeolites), can selectively open the aromatic rings of this compound. Controlling the catalyst acidity is crucial for optimizing this reaction, as excessively strong acidity can lead to undesirable side reactions like coking. []

Q8: How do different zeolites impact the conversion of this compound in the Methanol-to-Olefins process?

A8: Small-pore zeolites, with variations in cage size, shape, and pore structure, significantly influence the hydrocarbon pool species formed during the Methanol-to-Olefins (MTO) process when using this compound as a feedstock. For instance:

    Q9: How does this compound interact with lipids in biological membranes?

    A9: Using a combination of solution-state 1H-NMR and molecular dynamics (MD) simulations, researchers have investigated how this compound, a model for hydrophobic aromatic hydrocarbons, interacts with lipid membranes. The findings indicate that this compound distributes across a wide region of the membrane, from the hydrophobic core to the hydrophilic headgroup region, without displaying a strong orientational preference. []

    Q10: Can this compound form complexes with other molecules?

    A10: Yes, several studies demonstrate the ability of this compound to form complexes:

    • Inclusion Complexes: In aqueous solutions, this compound forms inclusion complexes with β-cyclodextrin (β-CD). These complexes can exist in a 1:1 or 2:2 stoichiometry (β-CD:this compound). The formation of 2:2 complexes can facilitate excimer fluorescence from the this compound molecules trapped within the β-CD cavities. []
    • Exciplexes: When co-deposited with biphenyl on an aluminum oxide surface, this compound forms van der Waals complexes with biphenyl. Upon heating, these complexes can transform into exciplexes, characterized by distinct fluorescence emissions. Interestingly, the stoichiometry of the exciplex varies depending on the methylnaphthalene isomer used (1:1 for 2-methylnaphthalene and 2:1 for this compound). []

    Q11: What are the potential applications of this compound based on its properties?

    A11: While not directly addressed in these research papers, this compound's properties suggest potential applications as:

      Q12: Is this compound toxic?

      A12: Yes, this compound exhibits toxicity in animal studies.

      • Acute Inhalation: In rats and mice, acute inhalation exposure to this compound causes respiratory irritation, evidenced by a decrease in respiratory rate. It also leads to reduced pain sensitivity, suggesting neurotoxic effects. []
      • Repeated Dose Toxicity: A 13-week study in mice revealed liver toxicity, specifically single-cell necrosis, at high doses of this compound (0.15% in the diet). Additionally, significant increases in serum AST and ALP levels were observed, further supporting liver damage. []

      Q13: What is the environmental fate of this compound?

      A13: this compound, being a volatile compound, primarily enters the environment through air emissions, mainly from combustion processes and the use of naphthalene-containing products. While it has a relatively short half-life in water and soil due to volatilization and biodegradation, this compound can persist in soils contaminated with certain industrial wastes, such as those from manufactured gas plants. []

      Q14: How efficiently is this compound removed from contaminated environments?

      A14: Several methods have been explored for removing this compound from contaminated environments:

      • Activated Carbon Adsorption: Activated carbons effectively adsorb this compound from gas streams, demonstrating high adsorption capacities, particularly at elevated temperatures (150-300 °C). The efficiency of adsorption depends on factors like the activated carbon's surface area, pore size distribution, and the presence of competing adsorbates. []
      • Supercritical CO2 Extraction: This technique, coupled with anion-exchange resins, allows for the selective capture and recovery of this compound from complex mixtures, such as those found in coal tar fractions. Supercritical CO2 effectively extracts this compound while leaving behind less volatile or strongly adsorbed compounds. []

      Q15: What is the role of computational chemistry in understanding this compound?

      A15: Computational techniques like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have proven invaluable in:

      • Predicting physical properties: For example, simulating the high-pressure viscosity of this compound and its mixtures with other hydrocarbons. []
      • Investigating molecular interactions: Such as studying the formation of inclusion complexes with cyclodextrins or exploring the dynamics of this compound within lipid membranes. [, ]

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